molecular formula C15H13ClO2 B6397372 5-Chloro-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261985-58-3

5-Chloro-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6397372
CAS No.: 1261985-58-3
M. Wt: 260.71 g/mol
InChI Key: ODSOUDCYHHKLJO-UHFFFAOYSA-N
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Description

5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 5th position, two methyl groups at the 2’ and 4’ positions, and a carboxylic acid group at the 3rd position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.

Properties

IUPAC Name

3-chloro-5-(2,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-4-14(10(2)5-9)11-6-12(15(17)18)8-13(16)7-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSOUDCYHHKLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689007
Record name 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-58-3
Record name 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Halogenation: Introduction of a chlorine atom at the desired position on the biphenyl ring.

    Methylation: Addition of methyl groups at the 2’ and 4’ positions.

    Carboxylation: Introduction of a carboxylic acid group at the 3rd position.

These reactions often require specific catalysts and conditions to ensure high yield and purity. For example, halogenation might be carried out using chlorine gas in the presence of a catalyst like iron(III) chloride, while methylation can be achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl groups to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

    Oxidation: Formation of 5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]-3,3’-dicarboxylic acid.

    Reduction: Formation of 5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of 5-Hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid.

Scientific Research Applications

5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    5-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methyl groups, which can affect its solubility and interaction with molecular targets.

    5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]:

Uniqueness

The presence of both chlorine and carboxylic acid groups in 5-Chloro-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

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